
(25S)-5beta-Spirostane-1beta,3beta,27-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of spirostane-type steroids and is known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (25S)-5beta-Spirostane-1beta,3beta,27-triol typically involves multiple steps, starting from simpler steroidal precursors. The synthetic route often includes hydroxylation, oxidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, to produce the compound in larger quantities. This method leverages the metabolic pathways of microorganisms to convert precursor molecules into this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (25S)-5beta-Spirostane-1beta,3beta,27-triol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield spirostane derivatives with ketone functionalities.
Applications De Recherche Scientifique
(25S)-5beta-Spirostane-1beta,3beta,27-triol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex steroidal compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mécanisme D'action
The mechanism of action of (25S)-5beta-Spirostane-1beta,3beta,27-triol involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through binding to steroid receptors and influencing gene expression .
Comparaison Avec Des Composés Similaires
Spirostane: A class of compounds with a similar steroidal backbone.
Diosgenin: Another spirostane-type steroid with similar biological activities.
Sarsasapogenin: A related compound with comparable chemical structure and properties
Uniqueness: (25S)-5beta-Spirostane-1beta,3beta,27-triol is unique due to its specific hydroxylation pattern and stereochemistry, which confer distinct biological activities compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
17634-26-3 |
|---|---|
Formule moléculaire |
C27H44O5 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-5'-(hydroxymethyl)-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H44O5/c1-15-24-22(32-27(15)9-6-16(13-28)14-31-27)12-21-19-5-4-17-10-18(29)11-23(30)26(17,3)20(19)7-8-25(21,24)2/h15-24,28-30H,4-14H2,1-3H3/t15-,16-,17+,18+,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1 |
Clé InChI |
SMWGITAKOUTXKQ-NMLFMCQHSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@H](CO6)CO |
SMILES canonique |
CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


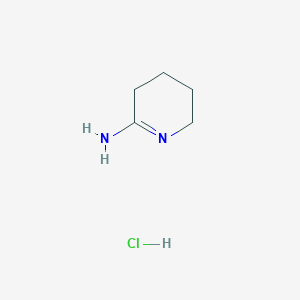
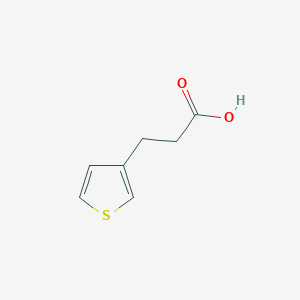
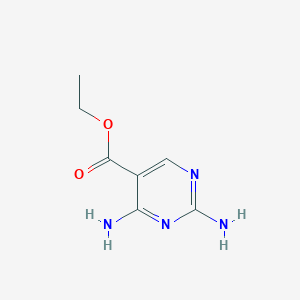
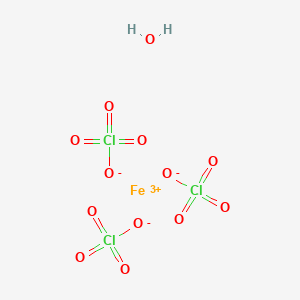
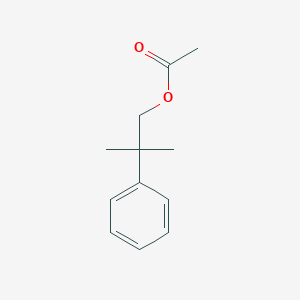
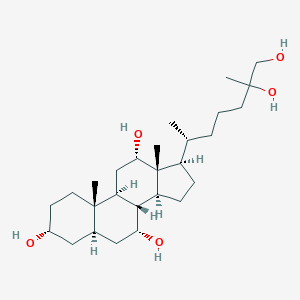

![Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)](/img/structure/B98418.png)

![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)




